molecular formula C7H14N6O2 B8742937 2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol CAS No. 109114-20-7

2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol

Cat. No. B8742937
M. Wt: 214.23 g/mol
InChI Key: UWCHSXAUFIEWOJ-UHFFFAOYSA-N
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Patent
US06307046B1

Procedure details

In a stainless steel autoclave of an inner volume of 100 ml, 1.26 g (10 mmol) of melamine, 250 mg of 5% Pd—C catalyst, 250 mg of cobalt powder, and 30 ml of diethylene glycol were charged. After the inside of the reaction system was sufficiently substituted with nitrogen gas, 10 kg/cm2 of hydrogen gas was introduced at normal temperature under pressure. Then, the temperature was elevated while stirring, and after the temperature reached 260° C., the reaction was carried out at the same temperature for further 2 hours. After cooling, the reaction mixture was taken out and quantitative analysis of the reaction product was performed under the above analytical conditions. As a result, the conversion rate of the starting material melamine was 74.4% and it was confirmed that there were produced 2,4-diamino-6-(5-hydroxy-3-oxapentylamino)-1,3,5-triazine in a yield of 35.4%, 2-amino-4,6-bis(5-hydroxy-3-oxapentylamino)-1,3,5-triazine in a yield of 19.6%, and 2,4,6-tris(5-hydroxy-3-oxapentylamino)-1,3,5-triazine in a yield of 3.9%, respectively.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([NH2:9])=[N:7][C:5]([NH2:6])=[N:4][C:2]=1[NH2:3].[H][H].[CH2:12]([OH:18])[CH2:13][O:14][CH2:15][CH2:16]O>[Pd].[Co]>[NH2:3][C:2]1[N:4]=[C:5]([NH2:6])[N:7]=[C:8]([NH:9][CH2:16][CH2:15][O:14][CH2:13][CH2:12][OH:18])[N:1]=1.[NH2:3][C:2]1[N:4]=[C:5]([NH:6][CH2:16][CH2:15][O:14][CH2:13][CH2:12][OH:18])[N:7]=[C:8]([NH:9][CH2:16][CH2:15][O:14][CH2:13][CH2:12][OH:18])[N:1]=1.[OH:18][CH2:12][CH2:13][O:14][CH2:15][CH2:16][NH:3][C:2]1[N:4]=[C:5]([NH:6][CH2:16][CH2:15][O:14][CH2:13][CH2:12][OH:18])[N:7]=[C:8]([NH:9][CH2:16][CH2:15][O:14][CH2:13][CH2:12][OH:18])[N:1]=1

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Name
Quantity
30 mL
Type
reactant
Smiles
C(COCCO)O
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
250 mg
Type
catalyst
Smiles
[Co]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced at normal temperature under pressure
CUSTOM
Type
CUSTOM
Details
reached 260° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NC(=NC(=N1)N)NCCOCCO
Name
Type
product
Smiles
NC1=NC(=NC(=N1)NCCOCCO)NCCOCCO
Name
Type
product
Smiles
OCCOCCNC1=NC(=NC(=N1)NCCOCCO)NCCOCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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